molecular formula C11H8ClFN2O2 B1482607 6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098073-01-7

6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1482607
CAS No.: 2098073-01-7
M. Wt: 254.64 g/mol
InChI Key: ZNJCEVAQLSEGOE-UHFFFAOYSA-N
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Description

6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a dihydropyrimidinone derivative of significant interest in medicinal chemistry and drug discovery. Compounds featuring the tetrahydropyrimidine-2,4-dione core, also known as the dihydrouracil scaffold, are recognized as key intermediates in nucleobase catabolism and serve as privileged structures for the development of novel bioactive molecules . Research into analogous structures has demonstrated that this class of compounds exhibits a broad spectrum of pharmacological activities, positioning them as valuable templates for investigative studies. The specific substitution pattern on this compound, particularly the 2-chloro-6-fluorophenyl group at the 6-position, is a common feature in molecules designed for targeting various disease pathways. Scientific literature on related pyrimidine and dihydrouracil analogs indicates potential research applications in developing antimicrobial agents , with some derivatives showing promising activity against strains like S. aureus . Furthermore, the structural motif is frequently explored in anticancer research , as certain dihydrouracil derivatives have shown activity against specific cancer cell lines . The integration of a fluorinated aryl ring, a common bioisostere in modern drug design, may enhance the molecule's ability to interact with biological targets, potentially influencing properties like metabolic stability and binding affinity. This makes this compound a compelling candidate for researchers engaged in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex heterocyclic systems for biological evaluation.

Properties

IUPAC Name

6-(2-chloro-6-fluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2/c1-15-9(16)5-8(14-11(15)17)10-6(12)3-2-4-7(10)13/h2-5H,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJCEVAQLSEGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Method Using Solvent-less Grinding

A highly efficient method involves the one-step synthesis of tetrahydropyrimidine derivatives by grinding a mixture of:

  • Urea or thiourea
  • 2-chloro-6-fluorobenzaldehyde (as the halogenated aromatic aldehyde)
  • Ethyl acetoacetate

with a catalytic amount of CuCl₂·2H₂O. This method offers several advantages:

The reaction mechanism involves the formation of an intermediate imine from the aldehyde and urea, followed by cyclization with ethyl acetoacetate to form the tetrahydropyrimidine ring.

Table 1. Typical Reaction Conditions and Yields

Parameter Details
Catalyst CuCl₂·2H₂O (catalytic amount)
Temperature Room temperature to 50°C
Reaction Time 30 min to 2 hours
Solvent None (grindstone method)
Yield 80–95%
Purification Simple filtration and recrystallization

The synthesized compounds are characterized by NMR spectroscopy, confirming the presence of the halogenated phenyl group and tetrahydropyrimidine core.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance the synthesis of related pyrimidine derivatives, including halogenated analogs, by:

  • Mixing the starting materials (e.g., substituted benzaldehydes, urea derivatives) with phosphoryl chloride (POCl₃).
  • Irradiating the mixture at 175 W power and 110 °C for 10–12 minutes.

This method leads to rapid cyclization and formation of the tetrahydropyrimidine-2,4-dione core with good yields (typically 70–85%). It is particularly useful for synthesizing derivatives bearing electron-withdrawing groups like chloro and fluoro substituents on the phenyl ring.

Table 2. Microwave-Assisted Reaction Parameters

Parameter Details
Catalyst/Reagent Phosphoryl chloride (POCl₃)
Microwave Power 175 W
Temperature 110 °C
Time 10–12 minutes
Yield 70–85%
Advantages Reduced reaction time, energy efficient

This approach has been reported to yield compounds with high purity and biological activity.

Conventional Acid/Base Catalyzed Condensation

Traditional methods involve refluxing the reactants in acidic or basic media for extended periods (up to 24 hours). For example:

  • Using formic acid or methanesulfonic acid under reflux to synthesize 6-aryl-dihydrouracils, which are structurally related to tetrahydropyrimidine-2,4-diones.
  • Employing strong acids or bases in polar solvents such as ethanol, methanol, or water.

These methods often suffer from lower yields and longer reaction times but remain useful for certain substrates.

Summary of Reaction Mechanism Insights

  • The initial step is the formation of an imine intermediate between the halogenated benzaldehyde and urea.
  • This intermediate reacts with ethyl acetoacetate to form the tetrahydropyrimidine ring.
  • Catalysts such as CuCl₂·2H₂O facilitate the cyclization by activating carbonyl groups.
  • Microwave irradiation accelerates these steps by providing uniform heating and energy.

Comparative Table of Preparation Methods

Method Catalyst/Reagent Solvent Temperature Time Yield (%) Advantages Disadvantages
Solvent-less grinding CuCl₂·2H₂O None RT to 50 °C 30 min–2 hours 80–95 Eco-friendly, fast, high yield Requires grinding equipment
Microwave-assisted synthesis Phosphoryl chloride (POCl₃) None or minimal 110 °C 10–12 min 70–85 Rapid, energy-efficient Requires microwave reactor
Acid/base reflux Formic acid, MsOH, NaOH Ethanol, water Reflux (~100 °C) Up to 24 hours 30–60 Established method Long reaction time, lower yield

Research Findings and Characterization

  • The solvent-less grinding method yields compounds with confirmed structure by ^1H- and ^13C-NMR spectroscopy, showing characteristic chemical shifts for the halogenated phenyl carbons and the tetrahydropyrimidine ring carbons.
  • Microwave-assisted methods produce highly pure compounds suitable for biological evaluation, with yields comparable or superior to conventional methods.
  • Acid/base catalyzed methods provide access to related dihydrouracil analogs but are less efficient for the target compound.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrimidine derivatives with varying degrees of saturation.

Scientific Research Applications

6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be contextualized through comparisons with related tetrahydropyrimidinedione derivatives. Key compounds, their substituents, molecular properties, and applications are summarized below:

Table 1: Structural and Functional Comparison of Tetrahydropyrimidinedione Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
6-(2-Chloro-6-fluorophenyl)-3-methyl-... (Target) 6-(2-Cl-6-FPh), 3-Me 255.45 Tetrahydropyrimidinedione Unknown (structural analog studies) -
6-Chloro-3-[(4-fluorophenyl)methyl]-... 6-Cl, 3-(4-FPh-methyl) 254.64 Tetrahydropyrimidinedione No specified application
Terbacil (5-chloro-3-tert-butyl-6-methyl-...) 5-Cl, 3-t-Bu, 6-Me 216.67 Tetrahydropyrimidinedione Herbicide (broadleaf weed control)
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-... 4-Ph, 6-(thiophen-2-yl) 271.34 Tetrahydropyrimidinedione Synthetic intermediate (methodology)
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl... 6-(piperazin-1-yl), 3-cyclohexyl Not provided Tetrahydropyrimidinedione Pharmacological research (supplier data)

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The target compound’s 2-chloro-6-fluorophenyl group introduces strong electron-withdrawing effects, likely enhancing electrophilic reactivity and lipophilicity compared to unsubstituted phenyl analogs. This contrasts with Terbacil , where a tert-butyl group increases steric bulk and lipophilicity, favoring soil persistence in herbicidal applications .
  • Aromatic vs.

Biological Activity

The compound 6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10ClF N2O2
  • Molecular Weight : 264.67 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may act as an inhibitor of topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. Inhibition of Topo II can lead to cell cycle arrest and apoptosis in cancer cells .
  • Case Study : A derivative of this compound demonstrated potent inhibitory activity against various cancer cell lines, including MGC-803 and HeLa cells. The IC50 values ranged from 10 to 30 µM, indicating effective cytotoxicity at relatively low concentrations .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Bacterial Inhibition : Similar derivatives have been reported to possess antibacterial properties against multi-drug resistant strains of bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Antiparasitic Activity

Research indicates that the compound may exhibit antiparasitic effects:

  • In Vitro Studies : Compounds with structural similarities have been tested against parasites like Leishmania and Toxoplasma gondii, showing IC50 values in the range of 20 to 60 µM. These results suggest potential for development into antiparasitic agents .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydropyrimidine derivatives is often influenced by their chemical structure. Key factors include:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups such as chlorine and fluorine enhances biological activity by increasing the compound's lipophilicity and ability to penetrate cellular membranes.
  • Pyrimidine Core Modifications : Variations in the substituents on the pyrimidine ring can significantly alter potency and selectivity towards specific biological targets.

Data Summary

Activity TypeTarget Organism/Cell LineIC50 Range (µM)Mechanism of Action
AnticancerMGC-80310 - 30Topoisomerase II inhibition
AntimicrobialMulti-drug resistant bacteria15 - 50Disruption of cell wall synthesis
AntiparasiticLeishmania, Toxoplasma20 - 60Inhibition of metabolic pathways

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-(2-Chloro-6-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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